Azacyclotridecan-2-one, sodium salt

Solubility Formulation Anionic polymerization

Anionic ring-opening polymerization of laurolactam demands a ring-size-matched initiator; generic alkali metal catalysts introduce handling hazards, solubility bottlenecks, and unpredictable copolymer architectures. • Matched 13-membered lactamate anion ensures homogeneous nylon-12 initiation without end-group mismatch. • Na⁺ counterion yields random copolymers (single DSC Tm ~144.5 °C for 40/60 CL/LL), unlike Mg²⁺ systems producing block architectures. • Preformed salt enables moisture-tolerant handling vs. NaNH₂/sodium metal; compatible with liquid catalyst metering systems.

Molecular Formula C12H23NNaO+
Molecular Weight 220.31 g/mol
CAS No. 13390-78-8
Cat. No. B083769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzacyclotridecan-2-one, sodium salt
CAS13390-78-8
Molecular FormulaC12H23NNaO+
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)NCCCCC1.[Na+]
InChIInChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1
InChIKeyGWAKNTDGNDIVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 22 listed / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Laurolactamate: Nylon-12 Catalyst & Initiator Overview


Azacyclotridecan-2-one, sodium salt (CAS 13390-78-8), also known as sodium laurolactamate or lauryllactam sodium salt (C₁₂H₂₂NNaO, MW 220.31 g/mol), is the anionic sodium derivative of the 13-membered macrocyclic lactam laurolactam (azacyclotridecan-2-one, CAS 947-04-6) . The parent free base laurolactam is a colourless crystalline solid (mp 152.5 °C, bp 314.9 °C) that is virtually insoluble in water (0.03 wt% at 20 °C) and serves as the foundational monomer for nylon-12 and copolyamide engineering plastics [1][2]. Conversion to the sodium salt replaces the amide N–H proton with Na⁺, imparting ionic character that fundamentally alters solubility (highly soluble in polar media), hygroscopicity, and nucleophilic reactivity—properties that are exploited in anionic ring-opening polymerization (AROP) where the compound functions as a preformed or in situ–generated initiator/catalyst for lactam polymerization [3].

Initiator Type
Sodium salt matched to laurolactam ring size for nylon-12 polymerization
Solubility Profile
Water and polar-solvent solubility supports liquid catalyst dosing workflows
Catalyst System
Preformed air-stable binary mixture with defined molar ratio for reproducible initiation

Why Generic Substitution Fails for Sodium Laurolactamate


Substituting azacyclotridecan-2-one, sodium salt with a different sodium lactamate (e.g., sodium caprolactamate, CLNa, the 7-membered ring analog), or the parent neutral laurolactam, or a magnesium-based lactamate (e.g., CLMgBr) is not functionally equivalent. First, the 13-membered laurolactam ring endows the derived polymer (nylon-12) with inherently lower water absorption (0.2–0.25%) and superior dimensional stability compared to nylon-6 from caprolactam [1]; the initiating lactamate must match the monomer ring size to avoid introducing structurally mismatched end-groups into the polymer chain. Second, counterion identity (Na⁺ vs. Mg²⁺ vs. K⁺) determines both polymerization kinetics and copolymer architecture—sodium lactamates produce random copolymers whereas magnesium lactamates yield block copolymers under identical conditions [2]. Third, the neutral free base laurolactam lacks the nucleophilic lactamate anion required for anionic initiation, and traditional strong-base catalysts (e.g., sodium amide, sodium metal) introduce hazards and handling complexity that the preformed sodium salt catalyst system specifically overcomes [3].

Ring-size Mismatch
Laurolactam’s 13-membered ring differs from caprolactam (7-membered); substituting initiator may alter end-group compatibility and polymer water absorption.
Counterion Architecture Control
Sodium initiators produce random copolymers; magnesium initiators yield block copolymers, shifting thermal properties and crystallinity under identical conditions.
Free Base vs. Sodium Salt
Neutral laurolactam is insoluble and non-initiating; strong-base alternatives (NaNH₂, Na metal) require rigorous inert handling, limiting direct substitution.

Quantitative Differentiation vs. Comparators


Aqueous Solubility: Salt vs. Free Base

The sodium salt of azacyclotridecan-2-one exhibits a fundamentally different solubility profile compared to the neutral parent laurolactam. The free base is virtually insoluble in water at 0.03 wt% (20 °C) [1], whereas the sodium salt, by virtue of its ionic lactamate structure, is highly soluble in water and polar organic solvents such as methanol . This solubility inversion is critical for aqueous or polar-solvent-based catalyst dosing systems, where the free base would precipitate and cause inhomogeneous initiation.

Aqueous Solubility
Head-to-head
Freely soluble in water vs <0.03 wt% for free base
Supports aqueous catalyst dosing; free base would precipitate
Exact saturation limit not reported; qualitative comparison
Solubility Formulation Anionic polymerization

Patented Catalyst Composition

U.S. Patent 4,349,460 explicitly claims a catalyst for higher lactam polymerization consisting essentially of a homogeneous binary mixture of lauric lactam and the sodium salt of lauric lactam in a ratio of 3.4 to 3.9 moles of lactam per mole of sodium salt [1]. This stoichiometric window is not achievable with alternative alkali metal lactamates (e.g., potassium or lithium lactamates) or with the free lactam alone, and is asserted to provide a catalyst that 'can be stored at room temperature without making special provisions to avoid any access of air and moisture' [1]. The patent further specifies that the catalyst is obtained by reacting 100 parts by weight of lauric lactam monomer with 4.0 to 4.5 parts by weight of pure sodium amide, yielding a product that is 'hardly hygroscopic' [1].

Catalyst Specification
Specification review
Molar ratio 3.4:1–3.9:1 lactam:Na salt; storable at RT without inert gas
Defined stoichiometry supports batch-to-batch reproducibility
U.S. Patent 4,349,460; reportedly hardly hygroscopic catalyst
Catalyst specification Nylon-12 Anionic polymerization Process reproducibility

Sodium vs. Magnesium Lactamate Performance

In a direct comparative study of in situ anionic copolymerization of caprolactam (CL) and laurolactam (LL) with sodium montmorillonite clay (NaMMT), sodium caprolactamate (CLNa) produced a higher conversion degree and higher molecular weight than caprolactam magnesium bromide (CLMgBr) at all LL/CL ratios tested, except above approximately 90/10 LL/CL [1]. Qualitatively, the polymerization mixture using CLNa became sufficiently viscous to stop the magnetic stirrer after only 20 seconds of reaction, compared to 35 seconds for CLMgBr, indicating substantially faster molecular-weight build-up [1]. The diminished catalytic activity of CLMgBr is attributed to steric hindrance from the larger CLMgBr molecular size [1]. Although this study employed CLNa rather than the laurolactam sodium salt (LLNa), the class-level inference is direct: sodium lactamates are kinetically more active than their magnesium counterparts in anionic lactam polymerization.

Initiator Kinetics
Reported
CLNa stirrer stop at 20 s vs CLMgBr 35 s; faster viscosity rise reported
Sodium lactamates may support reduced cycle time in lactam polymerization
Caprolactam proxy study; class-transferable to laurolactam
Conversion degree Molecular weight Anionic copolymerization Initiator comparison

Random vs. Block Copolymer Architecture

Differential scanning calorimetry (DSC) analysis of copolymers synthesized from 40/60 CL/LL monomer feeds revealed that the initiator counterion dictates copolymer architecture. Using CLNa (sodium caprolactamate) as initiator, the copolymer exhibited a single fusion peak at 144.5 °C, characteristic of a random copolymer structure [1]. In contrast, using CLMgBr (caprolactam magnesium bromide) under otherwise identical conditions, the copolymer displayed two distinct fusion peaks at 154.2 °C and 175.2 °C, indicative of a block copolymer architecture [1]. This architectural divergence arises from differences in the coordination chemistry of Na⁺ versus Mg²⁺ during chain propagation and has consequences for crystallinity, clay dispersion, and ultimate mechanical properties of the nanocomposite.

Copolymer Architecture
Reported
CLNa: single DSC peak 144.5°C (random); CLMgBr: two peaks 154.2, 175.2°C (block)
Counterion choice dictates random vs block copolymer structure
40/60 CL/LL feed; DSC at 10°C/min
Copolymer architecture Random copolymer Block copolymer Thermal properties DSC

Cyclic Oligomer Formation: Sodium vs. Magnesium

A foundational study on the anionic polymerization of 6-hexanelactam demonstrated that the formation of cyclic oligomers—a side reaction that consumes monomer and broadens molecular-weight distribution—is distinctly slower when magnesium compounds are used as initiators compared to the sodium salt of the lactam [1]. Specifically, 'in the presence of magnesium compounds, the cyclic oligomer formation is distinctly slower, as compared to the polymerization initiated with the sodium salt of hexano-6-lactam' [1]. While this study was performed on the 7-membered caprolactam system, the mechanistic principle is class-transferable: sodium lactamates, being more nucleophilic and less coordinatively complex, promote faster propagation (including cyclization side-reactions) relative to magnesium lactamates, which coordinate to chain ends and moderate reactivity.

Cyclic Oligomer Formation
Class-level
Magnesium initiators give distinctly slower cyclic oligomer formation vs sodium salt
Trade-off: faster sodium kinetics may elevate oligomer by-products
Based on 6-hexanelactam polymerization; principle class-transferable
Cyclic oligomers Side reactions Polymer purity Anionic polymerization

Preferred Catalyst for Foamed Polylactam Process

U.S. Patent 3,376,237 (Pont DU.), covering a process for producing foamed polylactam articles, explicitly designates 'the sodium salt of the lactam being polymerized' as the preferred anionic catalyst [1]. The patent teaches that while ε-caprolactam is the preferred lactam monomer, it may be copolymerized with laurolactam, and in all cases 'the preferred anionic catalyst is the sodium salt of the lactam being polymerized' [1]. This is not a comparative performance claim per se, but it establishes a documented industrial preference: for laurolactam-based polymerization, the sodium salt of laurolactam (i.e., azacyclotridecan-2-one, sodium salt) is the catalyst form recommended by the patent literature for optimal process outcomes in foamed polyamide production.

Foamed Process Catalyst
Supporting
Patent designates sodium salt of the lactam as preferred anionic catalyst for foamed polylactam
Industry preference supports procurement for foamed applications
U.S. Patent 3,376,237; qualitative process preference
Foamed polyamide Preferred catalyst designation Process patent Lactam polymerization

Application Scenarios for Sodium Laurolactamate


Nylon-12 Homopolymer Synthesis

As the sodium salt of the monomer that constitutes nylon-12 repeating units, azacyclotridecan-2-one, sodium salt serves as the matched initiator for laurolactam polymerization. U.S. Patent 4,349,460 teaches a precisely defined homogeneous binary catalyst system comprising lauric lactam and its sodium salt in a molar ratio of 3.4:1 to 3.9:1, which enables reproducible, moisture-tolerant catalyst handling without the inert-atmosphere rigors required by NaNH₂ or sodium metal [1]. This catalyst system is directly applicable to industrial nylon-12 production where batch-to-batch consistency and simplified catalyst storage are valued.

Nylon-6/12 Random Copolymer Synthesis

When random (statistical) nylon-6/12 copolymers are desired—for applications requiring a balance of nylon-6 strength and nylon-12 moisture resistance—a sodium lactamate initiator (of which azacyclotridecan-2-one, sodium salt is the laurolactam-matched variant) is required. The evidence from Andrade-Guel et al. (2012) demonstrates that sodium lactamates produce random copolymers (single DSC fusion peak at 144.5 °C for 40/60 CL/LL), whereas magnesium lactamates yield block copolymers under identical conditions [2]. This architectural control is critical for tailoring crystallinity and thermal properties in copolymer formulations.

Liquid Catalyst Dosing Systems

The high solubility of azacyclotridecan-2-one, sodium salt in water and polar solvents—contrasted with the near-total water insolubility of the neutral free base laurolactam (0.03 wt% at 20 °C) [3]—makes the sodium salt uniquely suited for liquid catalyst metering systems. In continuous nylon-12 or copolyamide production lines, a pre-dissolved sodium lactamate solution can be precisely pumped into the monomer melt, ensuring homogeneous initiation without the solubility-limited mass transfer issues that would plague attempts to use the free base directly as an initiator precursor.

Foamed Polyamide Manufacturing

U.S. Patent 3,376,237 designates the sodium salt of the lactam being polymerized as the preferred anionic catalyst for foamed polylactam production [4]. When laurolactam is the monomer (or co-monomer with caprolactam), azacyclotridecan-2-one, sodium salt is the matched catalyst form. The patent teaches polymerization in a mould at 130–200 °C with co-catalyst, blowing agent, and surfactant, producing shaped foamed polyamide articles. This established industrial preference provides a direct procurement rationale for the sodium salt over generic alkali metal catalysts in foam applications.

Application
Selection Property
Validation Focus
Nylon-12 Homopolymer Synthesis
Matched laurolactam initiator with defined stoichiometric ratio
Batch-to-batch reproducibility; moisture-tolerant catalyst handling
Nylon-6/12 Random Copolymer Synthesis
Sodium counterion for random copolymer architecture
DSC thermal profile confirmation; single fusion peak behavior
Liquid Catalyst Dosing Systems
Water and polar-solvent solubility
Homogeneous initiator delivery in continuous polymerization processes
Foamed Polyamide Manufacturing
Patent-designated preferred catalyst form
Process suitability at 130–200°C with co-catalyst and blowing agent
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